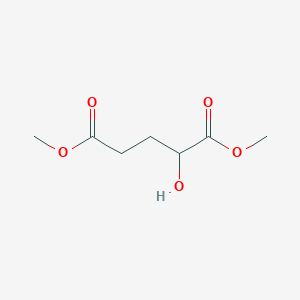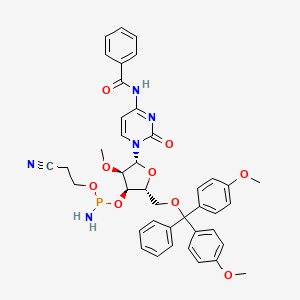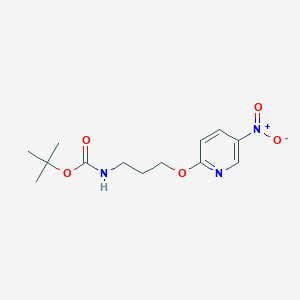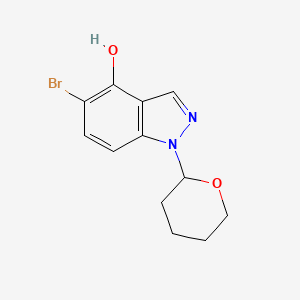
(S)-4-phenyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-phenyl-1,2,3,4-tetrahydroquinoline is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chiral center in this compound makes it an important molecule in asymmetric synthesis and chiral resolution studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the enantioselective synthesis of the desired (S)-enantiomer. Additionally, purification techniques such as crystallization or chromatography are used to isolate the pure compound.
化学反応の分析
Types of Reactions
(S)-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydroquinoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinolines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-4-phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (S)-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
類似化合物との比較
Similar Compounds
4-phenyl-1,2,3,4-tetrahydroquinoline: The non-chiral version of the compound.
6-phenyl-1,2,3,4-tetrahydroquinoline: A positional isomer with the phenyl group at a different position.
2-phenyl-1,2,3,4-tetrahydroquinoline: Another positional isomer with the phenyl group at the 2-position.
Uniqueness
The uniqueness of (S)-4-phenyl-1,2,3,4-tetrahydroquinoline lies in its chiral center, which imparts specific stereochemical properties that are crucial for its biological activity and its use in asymmetric synthesis. The presence of the phenyl group at the 4-position also influences its chemical reactivity and interaction with molecular targets.
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
(4S)-4-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2/t13-/m0/s1 |
InChIキー |
YUEVNAMKBJHWDG-ZDUSSCGKSA-N |
異性体SMILES |
C1CNC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 |
正規SMILES |
C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


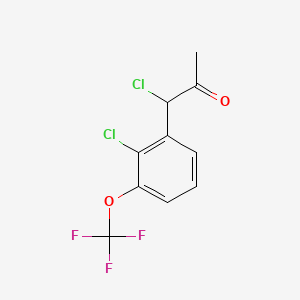


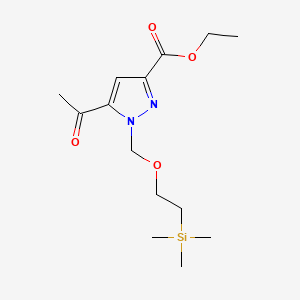
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

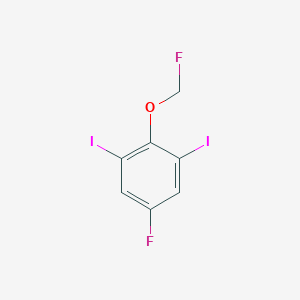
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
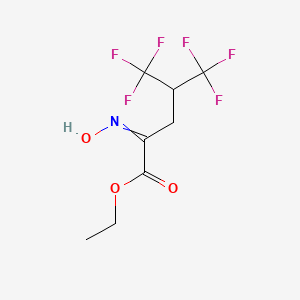
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
